Cas no 53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol)

53484-50-7 structure
Nombre del producto:3-(4-methoxyphenyl)prop-2-en-1-ol
3-(4-methoxyphenyl)prop-2-en-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 3-(4-methoxyphenyl)-2-propen-1-ol
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- 4-methoxycinnamyl alcohol
- allylic alcohol for 1a
- p-methoxycinnamyl alcohol
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- CS-0318412
- bmse010146
- AKOS005071069
- 53484-50-7
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- NSC 26455
- NSC26455
- CHEMBL4170861
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- DTXSID401283792
- EN300-1246898
- 4-methoxy cinnamyl alcohol
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- BRN 1859288
- 4-METHOXYCINNAMYLALCOHOL
- (E)-4-Methoxycinnamyl alcohol
- ghl.PD_Mitscher_leg0.196
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- E76062
- FSK5U9XVC3
- 7Z-0200
- (E)-p-Methoxycinnamyl alcohol
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- SCHEMBL1278751
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- NSC-26455
- 17581-85-0
- J-501927
- 3'-Hydroxyanethole
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 4-06-00-06333 (Beilstein Handbook Reference)
- CHEBI:192128
- trans-4-Methoxycinnamyl alcohol
- MFCD00182606
- p-Methoxy coumaryl alcohol
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- SCHEMBL1278753
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-methoxyphenyl)prop-2-en-1-ol
-
- MDL: MFCD00182606
- Renchi: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
- Clave inchi: NYICIIFSBJOBKE-NSCUHMNNSA-N
- Sonrisas: COC1=CC=C(/C=C/CO)C=C1
Atributos calculados
- Calidad precisa: 164.083729621g/mol
- Masa isotópica única: 164.083729621g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 135
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 29.5Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 315.7±22.0 °C at 760 mmHg
- Punto de inflamación: 146.7±16.6 °C
- Presión de vapor: 0.0±0.7 mmHg at 25°C
3-(4-methoxyphenyl)prop-2-en-1-ol Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
3-(4-methoxyphenyl)prop-2-en-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3049-5 mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 98% | 5mg |
¥ 3,320 | 2023-07-11 | |
Enamine | EN300-1246898-100mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 100mg |
$364.0 | 2023-10-02 | ||
Enamine | EN300-1246898-1000mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 1000mg |
$414.0 | 2023-10-02 | ||
TargetMol Chemicals | TN3049-5mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 5mg |
¥ 3320 | 2024-07-20 | ||
Enamine | EN300-1246898-1.0g |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1246898-500mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 500mg |
$397.0 | 2023-10-02 | ||
TargetMol Chemicals | TN3049-1mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 1mg |
¥ 1320 | 2024-07-20 | ||
TargetMol Chemicals | TN3049-25mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 25mg |
¥ 7590 | 2024-07-20 | ||
TargetMol Chemicals | TN3049-50mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 50mg |
¥ 9870 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3049-1 mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 1mg |
¥995.00 | 2022-04-26 |
3-(4-methoxyphenyl)prop-2-en-1-ol Literatura relevante
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol) Productos relacionados
- 1187027-14-0(3-(3,5-dichlorophenyl)-4-methyl-1H-pyrazol-5-amine)
- 1276056-68-8(3-Bromo-5-Methylimidazo1,2-APyrazine)
- 1072960-82-7(2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
- 2171597-46-7(2-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}butanoic acid)
- 1261776-05-9(4-Bromo-3-iodobenzyl alcohol)
- 946315-09-9(1-{3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanesulfonyl}piperidine-4-carboxamide)
- 2137731-04-3(5-Cyclohexylpiperidine-3-carbaldehyde)
- 792158-57-7(Benzenemethanamine, 2-(4-chlorophenoxy)-)
- 2248183-90-4((2S)-2-(1-methylcyclopropyl)propanoic acid)
- 1805921-19-0(4-Bromo-3-(difluoromethyl)-2-methoxypyridine-6-acetonitrile)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:53484-50-7)4-Methoxycinnamyl alcohol

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe